2,2'-((15,35,55,75-Tetra-tert-butyl-32,72-dihydroxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,52-diyl)bis(oxy))diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile is a complex organic compound belonging to the calixarene family. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various molecules, making them valuable in fields such as supramolecular chemistry and materials science.
Preparation Methods
The synthesis of 2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile involves several steps. The starting material is typically a calixarene derivative, which undergoes functionalization to introduce the cyanomethoxy and dihydroxy groups. The reaction conditions often involve refluxing the calixarene derivative with appropriate reagents under controlled temperature and pH conditions . Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The cyanomethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile has several scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Medicine: Investigated for its potential use in targeted drug delivery and as a diagnostic tool.
Industry: Used in the development of sensors and separation processes due to its selective binding properties
Mechanism of Action
The mechanism of action of this compound involves its ability to form host-guest complexes with various molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated. The compound’s structure allows it to selectively bind to certain molecules, facilitating their transport or detection .
Comparison with Similar Compounds
Similar compounds include other calixarene derivatives such as:
- 5,11,17,23-tetra-tert-butyl-25,27-dihydroxy-26,28-dimercaptoethoxycalix4arene
- 5,11,17,23-tetra-tert-butyl-25,27-di(phenylmethoxy)-26,28-di(diethylacetamido)calix4arene
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(cyanomethoxy)calix4arene . These compounds share similar structural features but differ in their functional groups, which can influence their binding properties and applications. The unique combination of cyanomethoxy and dihydroxy groups in 2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile makes it particularly suitable for specific applications in supramolecular chemistry and materials science.
Properties
Molecular Formula |
C48H58N2O4 |
---|---|
Molecular Weight |
727.0 g/mol |
IUPAC Name |
2-[[5,11,17,23-tetratert-butyl-27-(cyanomethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetonitrile |
InChI |
InChI=1S/C48H58N2O4/c1-45(2,3)37-21-29-17-33-25-39(47(7,8)9)27-35(43(33)53-15-13-49)19-31-23-38(46(4,5)6)24-32(42(31)52)20-36-28-40(48(10,11)12)26-34(44(36)54-16-14-50)18-30(22-37)41(29)51/h21-28,51-52H,15-20H2,1-12H3 |
InChI Key |
MMMWPCOICACJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC#N)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC#N)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.